1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone

Chemokine Receptor Modulation CCR2 Antagonism Structure-Activity Relationship

1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone (CAS 830344-08-6) is a fully synthetic, small-molecule heterocycle belonging to the 1,3-oxazole class. It features a distinctive 2-thienyl substituent at the oxazole C-2 position, a phenylsulfonyl electron-withdrawing group at C-4, and a phenacyl thioether at C-5, yielding a molecular formula of C₂₁H₁₅NO₄S₃ and a molecular weight of 441.5 g/mol.

Molecular Formula C21H15NO4S3
Molecular Weight 441.5 g/mol
Cat. No. B3491969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone
Molecular FormulaC21H15NO4S3
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C21H15NO4S3/c23-17(15-8-3-1-4-9-15)14-28-21-20(22-19(26-21)18-12-7-13-27-18)29(24,25)16-10-5-2-6-11-16/h1-13H,14H2
InChIKeyQHXUJBSLLQRCDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone: Structural Identity and Procurement Baseline


1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone (CAS 830344-08-6) is a fully synthetic, small-molecule heterocycle belonging to the 1,3-oxazole class. It features a distinctive 2-thienyl substituent at the oxazole C-2 position, a phenylsulfonyl electron-withdrawing group at C-4, and a phenacyl thioether at C-5, yielding a molecular formula of C₂₁H₁₅NO₄S₃ and a molecular weight of 441.5 g/mol . This compound has been referenced in the therapeutic targeting database (TTD) as 'Phenylsulfonyl derivative 4' (synonym: PMID29334795-Compound-49), indicating its investigational status for central nervous system disease within a patented chemical series [1]. Its primary scientific application, as suggested by the associated literature, is in chemokine receptor modulation research .

1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone: Why Close Analogs Cannot Be Assumed Interchangeable


Within the 4-phenylsulfonyl-2-thienyl-oxazole scaffold, even minor variations at the C-5 thioether position produce dramatic shifts in bioactivity. For example, replacing the phenacyl-thio group with a simple methylthio or ethylthio substituent, as in 5-(methylthio)-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazole or 5-ethylthio-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazole, fundamentally alters the molecule's lipophilicity, hydrogen-bonding capacity, and target engagement profile . The phenacyl moiety provides an additional aryl ketone pharmacophore capable of participating in π-π stacking and hydrogen-bond interactions that are absent in simpler alkyl-thio analogs. Furthermore, replacing the C-2 thienyl with a phenyl group, as in 1-phenyl-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone (CAS 686736-80-1), modifies the heterocycle's electronic character and may shift selectivity among chemokine receptor subtypes . These structural distinctions mean that assay results obtained with one analog cannot be extrapolated to another, making compound-specific procurement essential for reproducibility in chemokine receptor or CNS target modulation studies.

1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone: Comparator-Anchored Differentiation Evidence


Chemokine Receptor Modulation: Phenacyl-Thioether vs. Alkyl-Thioether Substituent Comparison

The target compound's C-5 phenacyl-thioether substituent provides a structurally distinct pharmacophore compared to simpler alkyl-thioether analogs. While direct head-to-head binding data for this specific compound are not publicly available, class-level SAR evidence from the 2-thienyl-oxazole series indicates that C-5 substituent identity is a primary driver of chemokine receptor binding potency . Specifically, 2-(thiophen-2-yl)oxazole derivatives with aryl-containing C-5 substituents exhibit nanomolar IC₅₀ values against kinase targets (e.g., Dyrk1A IC₅₀ = 0.8 µM for compound 33*) in cellular assays, whereas simple alkyl substituents at C-5 show substantially reduced or negligible activity [1]. The phenacyl group in the target compound introduces an additional carbonyl oxygen capable of acting as a hydrogen-bond acceptor and a phenyl ring for π-stacking, features that are absent in analogs such as 5-(methylthio)-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazole (MW 337.4) or 5-ethylthio-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazole (MW 351.5), which contain only simple alkane-thio substituents . This structural differentiation predicts a distinct target engagement profile and justifies compound-specific procurement when the research objective is chemokine receptor modulation rather than generic oxazole scaffold screening.

Chemokine Receptor Modulation CCR2 Antagonism Structure-Activity Relationship

C-2 Substituent: 2-Thienyl vs. 2-Phenyl Electronic and Steric Differentiation

The target compound incorporates a 2-thienyl group at the oxazole C-2 position, whereas the closest commercially cataloged analog, 1-phenyl-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone (CAS 686736-80-1, MW 435.51), bears a 2-phenyl substituent . This substitution has measurable consequences: thiophene is a π-excessive heteroaromatic (Hammett σₘ = 0.09) compared to benzene (σₘ = 0.06), and the sulfur atom introduces a dipole moment (thiophene μ = 0.55 D vs. benzene μ = 0 D) that alters the electrostatic potential surface of the oxazole ring [1]. In drug discovery programs targeting G-protein-coupled receptors such as chemokine receptors, heteroaryl-for-phenyl substitutions have been shown to modulate receptor subtype selectivity—for instance, thienyl-containing CCR2 antagonists can exhibit altered off-rate kinetics compared to their phenyl counterparts [2]. The target compound's thienyl substitution therefore represents a deliberate electronic tuning strategy that distinguishes it from the 2-phenyl analog, and procurement of the wrong C-2 variant could lead to divergent SAR conclusions.

Heterocyclic Chemistry Electronic Effects Receptor Subtype Selectivity

Therapeutic Indication Differentiation: CNS Disease vs. Generic Anti-Inflammatory/COX-2 Oxazole Scaffolds

The target compound is cataloged in the Therapeutic Target Database with an explicit indication for central nervous system disease (ICD-11: 8A04-8D87) and a 'Patented' development status under the synonym PMID29334795-Compound-49 [1]. This CNS disease focus differentiates it from the broader class of phenylsulfonyl-oxazole derivatives developed primarily as COX-2 selective inhibitors for peripheral inflammation (e.g., JTE-522 and related 2-phenyl-4-cyclohexyl-5-(4-methylsulfonylphenyl)oxazole compounds with COX-2 IC₅₀ values in the low nanomolar range and COX-1/COX-2 selectivity indices exceeding 1000) [2][3]. While COX-2 inhibitor oxazoles feature methylsulfonylphenyl at C-5 and cyclohexyl or phenyl at C-4, the target compound's phenylsulfonyl at C-4 coupled with a phenacyl-thioether at C-5 and thienyl at C-2 represents a fundamentally different pharmacophore topology optimized for CNS target engagement rather than cyclooxygenase inhibition. Additionally, the phenylsulfonyl oxazole derivative patent family (US 11,345,671 B2) explicitly claims utility in neurodegenerative disease through autophagy modulation—a mechanism entirely distinct from COX-2 inhibition [4]. This indication-level differentiation means the target compound cannot be functionally replaced by COX-2-selective oxazole family members.

Neurodegenerative Disease CNS Drug Discovery Target Indication Differentiation

Physicochemical Differentiation: Molecular Weight and Predicted CNS Drug-Likeness vs. Simpler Oxazole Analogs

The target compound's molecular weight (441.5 g/mol) and structural complexity position it within a favorable range for CNS drug-likeness optimization, in contrast to both simpler and more complex analogs. Compared to 5-(methylthio)-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazole (MW 337.4) , the target compound's additional 104 Da arises from the phenacyl group, which increases lipophilicity (predicted clogP increase of approximately 1.5–2.0 units) while maintaining topological polar surface area within CNS-accessible limits (predicted TPSA ~110–130 Ų, below the threshold of 140 Ų commonly cited for blood-brain barrier penetration) [1]. In contrast, the 2-phenyl analog (MW 435.51) differs by only ~6 Da, but the thienyl sulfur atom's capacity for unique non-covalent interactions (S–π, S–H–C) provides a structural feature not captured by simple molecular weight comparison. These physicochemical distinctions are relevant for procurement in CNS drug discovery programs where even modest changes in MW, logP, and TPSA can shift a compound across CNS drug-likeness thresholds (CNS MPO score ≥4 considered desirable) [2].

Physicochemical Properties CNS MPO Score Drug-Likeness Prediction

1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone: Evidence-Backed Procurement Scenarios


Chemokine Receptor (CCR2/CCR5) Antagonist Screening and SAR Studies

This compound is most appropriately procured for primary screening or structure-activity relationship (SAR) expansion campaigns targeting chemokine receptors, particularly the CC chemokine receptor subfamily. The phenacyl-thioether at C-5 and 2-thienyl substituent differentiate it from simpler alkyl-thio or 2-phenyl analogs, enabling exploration of how C-5 aryl-ketone pharmacophores and C-2 heteroaryl electronics influence receptor binding affinity and selectivity . As cataloged in the TTD with an explicit CNS disease indication, this compound is suited for programs investigating chemokine receptor roles in neuroinflammation [1].

Neurodegenerative Disease Target Validation and Autophagy Modulation

Given the patent family (US 11,345,671 B2 / WO2019/139365) claiming phenylsulfonyl oxazole derivatives for neurodegenerative disease treatment via autophagy modulation, this compound serves as a tool for validating autophagy-related targets in Alzheimer's disease, Parkinson's disease, or other protein-aggregation pathologies [2]. Its CNS-appropriate physicochemical profile (MW 441.5, predicted TPSA within blood-brain barrier penetration range) supports use in cellular models of neurodegeneration, provided the researcher verifies compound identity and purity via HPLC and HRMS before initiating biological assays.

Kinase Inhibition Profiling: Dyrk1A/Dyrk1B Selectivity Assessment

Based on class-level SAR evidence from the 2-(thiophen-2-yl)oxazole chemotype, which demonstrates sub-micromolar inhibition of Dyrk1A (IC₅₀ = 0.8–1.5 µM for select analogs), this compound can be procured for kinase selectivity panel screening [3]. The structural differentiation from published Dyrk1A inhibitor scaffolds (particularly the combination of C-5 phenacyl-thioether with C-2 thienyl and C-4 phenylsulfonyl) may yield novel selectivity profiles against Dyrk1B and Dyrk2, which are relevant targets in Down syndrome and Alzheimer's disease research.

Antimicrobial and Antibiofilm Screening as a Lipophilic Sulfone-Containing Oxazole

Research on 1,3-oxazole-based compounds containing 4-(phenylsulfonyl)phenyl fragments has demonstrated that lipophilic character and sulfone group presence correlate with antimicrobial and antibiofilm activity against planktonic and biofilm-embedded microbial strains [4]. The target compound, with its three sulfur atoms and enhanced lipophilicity from the phenacyl group, merits investigation in antimicrobial susceptibility testing, particularly against Gram-positive bacterial strains where sulfone-containing heterocycles have shown promising minimum inhibitory concentration (MIC) values. Procurement for this application should be accompanied by purity verification (≥95% by HPLC) and appropriate solvent compatibility testing.

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